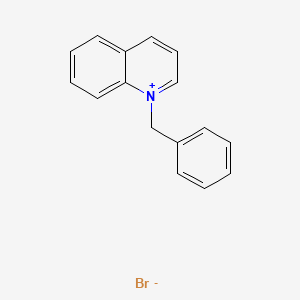

1-Benzylquinolin-1-ium bromide

CAS No.: 26323-01-3

Cat. No.: VC17271264

Molecular Formula: C16H14BrN

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26323-01-3 |

|---|---|

| Molecular Formula | C16H14BrN |

| Molecular Weight | 300.19 g/mol |

| IUPAC Name | 1-benzylquinolin-1-ium;bromide |

| Standard InChI | InChI=1S/C16H14N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 |

| Standard InChI Key | JPDUMVIINKZMDQ-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Br-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Benzylquinolin-1-ium bromide belongs to the quinolinium salt family, featuring a planar heteroaromatic quinoline system. The benzyl group is attached to the quaternized nitrogen, imparting enhanced stability and reactivity compared to unsubstituted quinoline. The bromide ion balances the positive charge on the nitrogen, ensuring solubility in polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 300.19 g/mol |

| CAS Number | 26323-01-3 |

| Solubility | Soluble in DMSO, acetonitrile |

| Stability | Hygroscopic; store under inert gas |

Electronic and Steric Effects

The benzyl group introduces steric hindrance near the nitrogen center, influencing reaction pathways in nucleophilic substitutions and cycloadditions. The electron-withdrawing quinoline ring enhances the electrophilicity of adjacent carbon atoms, facilitating interactions with electron-rich reagents .

Synthesis and Optimization

Laboratory-Scale Synthesis

The most common synthesis involves alkylating quinoline with benzyl bromide in the presence of a base. A representative procedure from ACS Omega (2025) details the following steps :

-

Reaction Setup: Quinoline (1.0 equiv) and benzyl bromide (1.2 equiv) are combined in acetonitrile with potassium carbonate (2.0 equiv).

-

Heating: The mixture is refluxed at 82°C for 12 hours under nitrogen.

-

Workup: After cooling, acetone is added to precipitate the product, which is filtered and washed with diethyl ether.

-

Yield: 46% after purification via thin-layer chromatography (TLC).

Table 2: Synthesis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 82°C (reflux) |

| Reaction Time | 12 hours |

| Base | Potassium carbonate |

| Purification | TLC (CHCl:MeOH 25:1) |

| Yield | 46% |

Industrial Considerations

While laboratory methods prioritize purity, industrial production may employ continuous flow reactors to enhance scalability. Automated systems ensure precise control over temperature and stoichiometry, minimizing byproducts.

Applications in Scientific Research

Organic Synthesis

1-Benzylquinolin-1-ium bromide serves as a key intermediate in diastereoselective annulation reactions. For instance, reacting it with paraformaldehyde and aniline derivatives yields polycyclic structures with high stereochemical control, valuable for constructing natural product analogs.

Medicinal Chemistry

Recent studies highlight its role in DNA photocleavage. When functionalized with extended π-systems, the compound exhibits single-photon-induced DNA cleavage under near-infrared light (905 nm), a promising feature for photodynamic therapy .

Materials Science

In collaboration with boronic acids, benzylated quinolinium derivatives act as fluorescent chemosensors. For example, a diboronic receptor incorporating this compound detects sorbitol via fluorescence quenching, demonstrating potential for biomedical diagnostics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data (400 MHz, DMSO-d6) reveals distinct signals for the benzyl and quinoline moieties :

Table 3: Selected 1H NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH-Benzyl | 6.37 | Singlet | 2H |

| Quinoline C8-H | 8.49 | Doublet | 1H |

| Quinoline C2-H | 9.70 | Doublet | 1H |

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion peak at m/z 300.19 (calculated for CHBrN).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume